3-Deoxy-3-iodo-D-glucose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

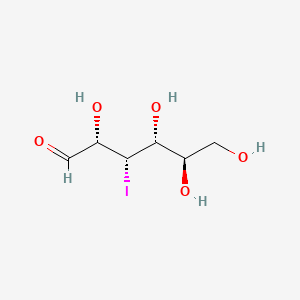

3-Deoxy-3-iodo-D-glucose is a derivative of D-glucose where the hydroxyl group at the third carbon is replaced by an iodine atom. This compound has the molecular formula C6H11IO5 and a molecular weight of 290.05 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-iodo-D-glucose typically involves the iodination of D-glucose. One common method includes the use of iodine and a reducing agent such as triphenylphosphine in an organic solvent like acetonitrile . The reaction is carried out under mild conditions to ensure the selective iodination at the third carbon.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions similar to those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Deoxy-3-iodo-D-glucose undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Reduction Reactions: The iodine can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or sodium hydroxide in polar solvents.

Reduction: Pd/C catalyst and hydrogen gas in methanol or ethanol.

Major Products:

Substitution: 3-Deoxy-3-amino-D-glucose or 3-Deoxy-3-hydroxy-D-glucose.

Reduction: 3-Deoxy-D-glucose.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

3-Deoxy-3-iodo-D-glucose is primarily utilized as a glucose analog in biochemical studies. It serves as a valuable tool for understanding glucose metabolism and transport mechanisms. Its incorporation into metabolic pathways allows researchers to investigate how structural modifications influence biological functions.

Key Studies and Findings

- Transport Mechanisms : Research has shown that this compound can be transported into cells similarly to glucose, making it useful for studying glucose uptake and metabolism under various physiological conditions .

- Phosphorylation Studies : In vitro studies have demonstrated that this compound undergoes phosphorylation by hexokinase, providing insights into its metabolic fate and interactions with key enzymes involved in glucose metabolism .

Imaging Applications

The compound has been evaluated for use as a radiolabeled tracer in imaging studies. Its ability to mimic glucose makes it suitable for assessing glucose uptake in tissues, which is crucial in oncology and metabolic research.

Imaging Techniques

- Positron Emission Tomography (PET) : this compound can be labeled with isotopes for PET imaging, allowing researchers to visualize metabolic activity in tumors and other tissues. This application is particularly relevant for monitoring cancer progression and response to therapy .

Therapeutic Potential

The unique properties of this compound suggest potential therapeutic applications, particularly in cancer treatment. Its role as an antimetabolite could be explored further in the context of targeted therapies.

Antimetabolic Properties

- Similar compounds, such as 2-deoxy-D-glucose, have been used as antimetabolites in cancer therapy by inhibiting glycolysis in tumor cells. This compound may exhibit similar effects, warranting investigation into its efficacy as a therapeutic agent .

Comparative Analysis with Related Compounds

The following table summarizes key structural differences and potential applications of this compound compared to related glucose analogs:

| Compound Name | Structure Modification | Key Features |

|---|---|---|

| This compound | Iodine substitution at C3 | Potential tracer for imaging; unique metabolic properties |

| 2-Deoxy-D-glucose | Hydroxyl group at C2 removed | Used as an antimetabolite in cancer therapy |

| 3-Deoxy-3-fluoro-D-glucose | Fluorine instead of iodine | Better substrate for some metabolic pathways |

| D-Mannose | Epimer at C2 | Different transport characteristics |

| α-D-Methylglucoside | Methyl group at C1 | Forms stable glycosides |

Wirkmechanismus

The mechanism of action of 3-Deoxy-3-iodo-D-glucose involves its interaction with glucose transporters and metabolic enzymes. Due to its structural similarity to D-glucose, it can be taken up by cells via glucose transporters. Once inside the cell, it may interfere with glycolytic enzymes, affecting glucose metabolism . This property makes it useful in imaging studies where it can act as a tracer.

Vergleich Mit ähnlichen Verbindungen

2-Deoxy-D-glucose: Another glucose analog where the hydroxyl group at the second carbon is replaced by a hydrogen atom.

3-Deoxyglucosone: A deoxy sugar involved in the formation of advanced glycation end-products (AGEs) and associated with diabetic complications.

Uniqueness: 3-Deoxy-3-iodo-D-glucose is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Its use as a contrast medium in imaging studies sets it apart from other glucose analogs .

Eigenschaften

CAS-Nummer |

59309-86-3 |

|---|---|

Molekularformel |

C6H11IO5 |

Molekulargewicht |

290.05 g/mol |

IUPAC-Name |

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-iodohexanal |

InChI |

InChI=1S/C6H11IO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 |

InChI-Schlüssel |

BFGQUCURJSWPCF-SLPGGIOYSA-N |

SMILES |

C(C(C(C(C(C=O)O)I)O)O)O |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)I)O)O)O |

Kanonische SMILES |

C(C(C(C(C(C=O)O)I)O)O)O |

Synonyme |

3-deoxy-3-iodo-D-glucose 3-deoxy-3-iodo-D-glucose, 123I-labeled 3-deoxy-3-iodo-D-glucose, 131I-labeled |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.